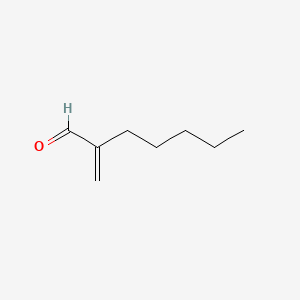

2-Methyleneheptan-1-al

Description

Contextualization of Alpha, Beta-Unsaturated Aldehydes in Synthetic Methodologies

Alpha,beta-unsaturated aldehydes are a highly reactive and important class of compounds that serve as versatile building blocks in organic synthesis. researchgate.netmdpi.com Their significance stems from the conjugated system formed by the alkene (C=C) and carbonyl (C=O) groups, which allows for several key reaction types. pressbooks.pub This electronic communication between the functional groups enables both 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (also known as Michael addition, with nucleophilic attack at the β-carbon). pressbooks.pub

The reactivity of these compounds makes them valuable precursors in the synthesis of a wide array of fine chemicals, pharmaceuticals, agrochemicals, and fragrances. lookchem.commdpi.comnih.gov The development of efficient synthetic methods to produce α,β-unsaturated aldehydes is a dynamic area of research. researchgate.net Common synthetic strategies include:

Aldol Condensation: A foundational method for forming carbon-carbon bonds, often used to create the α,β-unsaturated carbonyl framework. rsc.org

Horner-Wadsworth-Emmons Reaction: A reliable method for forming alkenes, particularly useful for synthesizing α,β-unsaturated esters which can be converted to aldehydes. rsc.org

Carbonylation Reactions: An atom-efficient approach that introduces a carbonyl group into a molecule, such as the hydroformylation of alkynes. rsc.org

Organocatalysis: Modern methods, particularly those using chiral amines, can activate α,β-unsaturated aldehydes for various asymmetric transformations. rsc.org

These methodologies provide chemists with the tools to construct complex molecules where the α,β-unsaturated aldehyde moiety is a key intermediate. mdpi.com

Historical Development and Evolution of Research on Unsaturated Aldehydes

The study of unsaturated aldehydes has a rich history, evolving from initial reactivity observations to the sophisticated catalytic methods used today. Early research in the mid-20th century, such as the work by Shapiro and Leonard, explored the reactions of simple α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634) with nucleophiles, including DNA nucleobases. nih.gov These foundational studies established the electrophilic nature of these compounds. nih.gov

A significant leap in the synthetic application of this class of compounds came with the advent of organocatalysis. The Hajos–Parrish–Eder–Sauer–Wiechert reaction in the 1970s stands as a pioneering example of asymmetric organocatalysis, demonstrating the potential to use small organic molecules as catalysts for stereocontrolled reactions involving carbonyl compounds. rsc.org

The "renaissance" of organocatalysis in the early 2000s brought new modes of activation for α,β-unsaturated aldehydes. rsc.org Researchers developed methods using chiral secondary amines to form dienamine intermediates from α,β-unsaturated aldehydes. This strategy extended the reactivity beyond the carbonyl carbon, allowing for direct asymmetric functionalization at the remote γ-position, a significant advancement in synthetic capabilities. rsc.org This evolution from stoichiometric reactions to highly efficient and stereoselective catalytic processes has cemented the role of unsaturated aldehydes as indispensable tools in modern organic chemistry. researchgate.netrsc.org

Significance of 2-Methyleneheptan-1-al in Emerging Chemical Research Paradigms

2-Methyleneheptan-1-al serves as an important intermediate in the synthesis of more complex molecules. lookchem.com Its value lies in the reactive handles it possesses: the aldehyde and the exocyclic double bond, which can be selectively targeted in chemical transformations.

A notable example of its application in advanced organic synthesis is its use as a precursor for a key fragment in the stereoselective synthesis of calcitriol (B1668218) lactone diastereomers. sci-hub.se In this research, a derivative of 2-methyleneheptan-1-al was synthesized and subsequently used in a diastereoselective Reformatsky-type reaction to construct a complex stereochemical architecture. sci-hub.se This highlights the utility of the 2-methyleneheptan-1-al framework in building intricate natural product analogues.

Furthermore, the broader class of α-substituted α,β-unsaturated aldehydes, to which 2-methyleneheptan-1-al belongs, is central to emerging catalytic strategies that merge different types of catalysis. For instance, recent research has combined organocatalysis with photoredox catalysis in sequential reactions to create highly functionalized molecules from α,β-unsaturated aldehydes in a single pot. researchgate.net While specific research focusing solely on 2-methyleneheptan-1-al in these cutting-edge paradigms is not widely documented, its structural motifs make it a relevant substrate for such modern synthetic explorations. Its role as a building block for pharmaceuticals and agrochemicals underscores its continued importance in fields that rely on the development of novel molecular structures. lookchem.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| 2-Methyleneheptan-1-al | 4125-23-9 | C₈H₁₄O |

| Acrolein | 107-02-8 | C₃H₄O |

| Crotonaldehyde | 4170-30-3 | C₄H₆O |

| Calcitriol Lactone | 81384-33-0 | C₂₇H₄₀O₅ |

Structure

3D Structure

Properties

CAS No. |

4125-23-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.2 g/mol |

IUPAC Name |

2-methylideneheptanal |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-8(2)7-9/h7H,2-6H2,1H3 |

InChI Key |

LDGVIXYITWDQFB-UHFFFAOYSA-N |

SMILES |

CCCCCC(=C)C=O |

Canonical SMILES |

CCCCCC(=C)C=O |

Other CAS No. |

4125-23-9 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyleneheptan 1 Al and Its Analogs

Direct Synthetic Approaches to 2-Methyleneheptan-1-al

Direct approaches aim to introduce the methylene (B1212753) group onto the α-position of a heptanal precursor in a single, efficient step. These methods are often favored for their atom and step economy.

Catalyst-mediated olefination, specifically α-methylenation, represents a powerful and direct route to 2-methyleneheptan-1-al. This transformation typically involves the reaction of a parent aldehyde, such as heptanal, with a formaldehyde source in the presence of a catalyst. Organocatalysis has emerged as a particularly effective strategy, offering a metal-free and convenient method for this conversion. researchgate.net

Secondary amines and their salts are commonly employed as catalysts. For instance, the reaction of an aldehyde with aqueous formaldehyde can be catalyzed by systems like diisopropylammonium trifluoroacetate or a combination of a secondary amine (e.g., pyrrolidine) and a cocatalyst. researchgate.net The mechanism generally proceeds through an enamine intermediate formed from the parent aldehyde and the amine catalyst. This enamine then acts as a nucleophile, attacking formaldehyde. Subsequent elimination of the amine catalyst and a molecule of water yields the desired α-methylene aldehyde. This method is notable for its mild conditions, short reaction times, and often excellent yields and chemoselectivity. researchgate.net

Table 1: Representative Catalytic Systems for α-Methylenation of Aldehydes

| Catalyst System | Aldehyde Substrate | Formaldehyde Source | Typical Yield | Reference |

|---|---|---|---|---|

| Diisopropylammonium trifluoroacetate | Various linear & branched aldehydes | Aqueous Formaldehyde | Good to Excellent | researchgate.net |

| Pyrrolidine / 4-N,N-dimethylaminobenzoic acid | Various aldehydes | Aqueous Formaldehyde | High Yield | researchgate.net |

Dehydration and elimination reactions are fundamental strategies for creating carbon-carbon double bonds. libretexts.orglibretexts.org In the context of synthesizing 2-methyleneheptan-1-al, this approach involves the removal of a molecule of water from a β-hydroxy aldehyde precursor, specifically 2-(hydroxymethyl)heptan-1-al. This precursor is the initial product of an aldol addition reaction between heptanal and formaldehyde.

The elimination step is often conducted under acidic or basic conditions with heating. libretexts.orgchemistrysteps.com

Acid-Catalyzed Dehydration: In the presence of a strong acid (e.g., sulfuric or phosphoric acid), the hydroxyl group is protonated to form a good leaving group (water). A base then removes a proton from the α-carbon, leading to the formation of the double bond. libretexts.orgmiracosta.edu

This two-step sequence of aldol addition followed by dehydration is collectively known as the aldol condensation. chemistrysteps.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient pathway for building molecular complexity. researchgate.netnih.gov While a specific named MCR for the direct synthesis of 2-methyleneheptan-1-al is not prominently documented, the principles can be applied.

A hypothetical MCR could involve the one-pot reaction of heptanal, formaldehyde, and an amine, which is characteristic of the Mannich reaction. The Mannich reaction is a three-component reaction that typically involves an aldehyde, an amine (primary or secondary), and another carbonyl compound with an active α-hydrogen. nih.gov The α-methylenation of aldehydes is mechanistically related to the Mannich reaction, where formaldehyde acts as the electrophile and the enamine of heptanal serves as the nucleophile. researchgate.net By carefully selecting reagents and conditions, it is conceivable to design a one-pot, five-component reaction that assembles 2-methyleneheptan-1-al or more complex analogs, potentially incorporating elements from salicylaldehyde, methylamine, and a cyclic ketone as demonstrated in other complex MCRs. researchgate.net

Precursor-Based Synthesis of 2-Methyleneheptan-1-al

These strategies involve the synthesis of an intermediate molecule that is subsequently converted into the target compound. This often allows for greater control over the reaction and purification of intermediates.

The Aldol condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The synthesis of 2-methyleneheptan-1-al via this route is a "crossed" or "mixed" aldol condensation, reacting two different carbonyl compounds: heptanal and formaldehyde. organicchemistrytutor.com

The reaction proceeds in two main stages:

Aldol Addition: Heptanal is treated with a base (e.g., NaOH, KOH) to form an enolate ion. This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde (which cannot form an enolate itself, preventing self-condensation). The initial product is a β-hydroxy aldehyde, 2-(hydroxymethyl)heptan-1-al. masterorganicchemistry.com

Dehydration: As described in section 2.1.2, this intermediate is typically unstable, especially with heating, and readily eliminates a molecule of water to yield the final, thermodynamically stable conjugated product, 2-methyleneheptan-1-al. chemistrysteps.com

To achieve a clean reaction and avoid self-condensation of heptanal, controlled enolate formation is key. This can be achieved by taking advantage of the higher reactivity of formaldehyde as an electrophile and the fact that it lacks α-protons. organicchemistrytutor.com

Table 2: Aldol Condensation for Synthesis of α,β-Unsaturated Aldehydes

| Enolate Source (Nucleophile) | Carbonyl (Electrophile) | Catalyst/Base | Intermediate Product | Final Product |

|---|---|---|---|---|

| Heptanal | Formaldehyde | NaOH / Heat | 2-(Hydroxymethyl)heptan-1-al | 2-Methyleneheptan-1-al |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for synthesizing alkenes from carbonyl compounds. organicchemistrydata.orgnih.gov These reactions involve the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). nih.govwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for creating α,β-unsaturated carbonyl compounds with high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction of aldehydes or ketones with stabilized phosphonate carbanions leads to olefins, and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

To synthesize an α,β-unsaturated aldehyde like 2-methyleneheptan-1-al using this methodology, a specialized phosphorus reagent is required. A potential strategy would involve reacting a suitable precursor, such as hexan-2-one, with a phosphonate reagent designed to introduce both the methylene and the aldehyde functionalities (or a protected version thereof). The HWE reaction generally provides excellent control over the geometry of the newly formed double bond, favoring the formation of the (E)-isomer. organic-chemistry.org

Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity of Reagent | More basic | More nucleophilic, less basic |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy to remove) |

Rearrangement Reactions Leading to the Methylene Aldehyde Moiety

The formation of the α,β-unsaturated aldehyde functionality, specifically the 2-methylene aldehyde moiety, can be achieved through various rearrangement reactions. These reactions often involve the migration of an atom or group to generate the desired structural feature. While direct rearrangement to form 2-methyleneheptan-1-al is not extensively documented, analogous transformations provide insight into potential synthetic pathways.

One relevant class of rearrangements is the Pinacol rearrangement and its variations. The classic Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.org A related process, the semipinacol rearrangement , can lead to the formation of aldehydes. This occurs when a leaving group is present on an atom adjacent to one bearing a hydroxyl group, promoting a 1,2-hydride or 1,2-alkyl shift. libretexts.org For the synthesis of a methylene aldehyde, a substrate with an appropriately positioned vinyl group could potentially undergo rearrangement.

Another pertinent rearrangement is the Baeyer-Villiger oxidation , which typically converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. libretexts.orgwiley-vch.de However, when applied to α,β-unsaturated ketones, this reaction can proceed with migratory insertion of an oxygen atom, which, depending on the substrate and subsequent transformations, could be envisioned as part of a multi-step sequence to generate a methylene aldehyde moiety. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de

The Beckmann rearrangement offers another strategic approach. This reaction transforms an oxime into an amide or a nitrile. libretexts.orgmasterorganicchemistry.com The rearrangement of an oxime derived from an α-hydroxy ketone, for instance, could lead to an intermediate that upon hydrolysis yields an aldehyde. The key step involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com

While these named reactions provide a conceptual framework, more direct methods often involve other synthetic strategies. However, the principles of these rearrangements, particularly the controlled migration of functional groups, are fundamental in designing novel synthetic routes to complex aldehyde structures.

Stereoselective Synthesis of 2-Methyleneheptan-1-al Derivatives

The stereoselective synthesis of derivatives of 2-methyleneheptan-1-al is crucial for accessing enantiomerically pure or diastereomerically enriched compounds, which are valuable in various applications, including the synthesis of bioactive molecules.

Chiral Catalyst Development for Enantioselective Synthesis

The development of chiral catalysts for the enantioselective synthesis of α-substituted aldehydes, including those with a methylene group, has been a significant area of research. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

One successful approach involves the use of chiral N-heterocyclic carbene (NHC) catalysts. These catalysts can generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which can then participate in highly enantioselective reactions. pnas.org For instance, the combination of an α,β-unsaturated aldehyde and a chiral NHC can lead to the formation of various reactive intermediates, including acyl anion equivalents, homoenolate equivalents, and ester enolate equivalents, allowing for diverse bond-forming reactions with high enantioselectivity. pnas.org

Another strategy employs chiral metal complexes. For example, a C1-symmetric chiral (P,N) ligand derived from a binepine scaffold has been designed for the Pd-catalyzed α-arylation of aldehydes, yielding products with a well-defined quaternary stereocenter in high yields and excellent enantioselectivities. nih.gov Copper-catalyzed methods have also been developed for the enantioselective synthesis of α-quaternary ketones and aldehydes using chiral phosphine ligands. nih.gov These reactions often utilize simple starting materials like carboxylic acids or esters and proceed via acyl substitution with in situ formed chiral allylic nucleophiles. nih.govunc.edu

The following table summarizes selected chiral catalytic systems used for the enantioselective synthesis of α-substituted aldehydes and ketones, which are analogous to the synthesis of 2-methyleneheptan-1-al derivatives.

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (e.r.) | Reference |

| Chiral N-Heterocyclic Carbene | Hetero-Diels–Alder | α,β-Unsaturated aldehydes | High | pnas.org |

| Pd-catalyst with Chiral (P,N) Ligand | α-Arylation | Aldehydes | Excellent | nih.gov |

| Cu-catalyst with Chiral Phosphine | Acyl Substitution | Carboxylic acids/esters | 90:10 to >99:1 | nih.govunc.edu |

Diastereoselective Control in Reaction Pathways

Achieving diastereoselective control is essential when creating multiple stereocenters in a molecule. In the context of 2-methyleneheptan-1-al derivatives, this can be accomplished through various methods, including substrate control and reagent control.

Chelation-controlled additions to aldehydes are a powerful tool for achieving high diastereoselectivity. For instance, a general method for the diastereoselective addition of dialkylzincs and vinylzinc reagents to β-silyloxy aldehydes has been developed. nih.gov This method employs Lewis acids like alkyl zinc triflate and nonaflate to promote the formation of chelation-controlled products with high diastereomeric ratios (6:1 to >20:1 dr). nih.gov

Furthermore, diastereoselective synthesis of complex heterocyclic systems, such as substituted diaziridines from simple ketones and aldehydes, has been reported. rsc.orgnih.gov These methods can introduce multiple stereocenters in a single step with high yields and diastereoselectivities. The principles of these reactions, which often involve careful control of reaction conditions and the use of specific reagents, can be applied to the synthesis of acyclic systems like derivatives of 2-methyleneheptan-1-al.

For the synthesis of diazo-functionalized 2-methylene-2,3-dihydrofurans, excellent diastereoselectivity has been achieved, demonstrating that complex functionalities can be introduced with stereocontrol. acs.org The insights gained from these studies on controlling diastereoselectivity in various reaction pathways are valuable for designing synthetic routes to stereochemically defined derivatives of 2-methyleneheptan-1-al.

Green Chemistry Approaches in 2-Methyleneheptan-1-al Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govnih.gov These principles are increasingly being applied to the synthesis of fine chemicals, including aldehydes.

Solvent-Free Reactions and Solid-Phase Synthesis

Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a recyclable and non-toxic solvent, is a key aspect of green chemistry. nih.gov Solvent-free conditions can lead to higher reaction rates, increased yields, and simplified work-up procedures. For example, the synthesis of chalcones has been achieved under solvent-free conditions using magnesium hydrogensulfate as a catalyst. rsc.org Similarly, a solvent-free, one-pot, two-step strategy for the nucleophilic formylation of trifluoromethyl ketones has been developed, featuring a diaza-carbonyl-ene reaction as the key step. rsc.org The aldol condensation of benzaldehyde and heptanal to produce jasminaldehyde has also been successfully carried out in a solvent-free system using a fixed-bed flow reactor. researchgate.net These examples highlight the potential for developing solvent-free methods for the synthesis of 2-methyleneheptan-1-al, likely through aldol-type condensations.

Solid-Phase Synthesis: This technique involves attaching a substrate to a solid support, carrying out a series of reactions, and then cleaving the product from the support. nih.gov Solid-phase synthesis simplifies purification by allowing for the easy removal of excess reagents and by-products through simple filtration and washing. It has been effectively used in the synthesis of peptide C-terminal aldehydes. nih.gov In this approach, a peptide is assembled on a solid support, and the C-terminal is then converted to an aldehyde. nih.gov This methodology could be adapted for the synthesis of 2-methyleneheptan-1-al derivatives by anchoring a suitable precursor to a solid support and performing the necessary chemical transformations.

Biocatalytic Transformations Towards Methylene Aldehydes

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, are highly selective, and can be engineered to perform specific transformations. The production of aldehydes through biocatalysis has been a focus of research due to the high reactivity and potential toxicity of these compounds. nih.govchemrxiv.org

Advances in genetic and metabolic engineering have enabled the construction of novel biocatalytic routes for the synthesis of aldehydes that are not naturally produced by microorganisms. nih.gov For example, 4-oxalocrotonate tautomerase (4-OT) has been shown to promiscuously catalyze the Michael addition of acetaldehyde to nitroalkenes, and its catalytic activity can be enhanced through directed evolution. acs.org This demonstrates the potential for engineering enzymes to perform specific C-C bond formations relevant to the synthesis of α,β-unsaturated aldehydes.

The following table presents examples of enzymes and their applications in aldehyde synthesis, illustrating the potential for biocatalytic routes to 2-methyleneheptan-1-al and its analogs.

| Enzyme/Biocatalyst | Reaction Type | Application | Reference |

| Engineered Microorganisms | Bioaccumulation | Production of various aldehydes | nih.gov |

| 4-Oxalocrotonate Tautomerase (4-OT) | Michael Addition, Aldol Condensation | Synthesis of γ-nitroaldehydes and cinnamaldehyde | acs.org |

| Aldehyde Dehydrogenase | Oxidation | One-pot synthesis of γ-nitrocarboxylic acids | acs.org |

These biocatalytic approaches offer a promising avenue for the sustainable synthesis of 2-methyleneheptan-1-al and its derivatives, minimizing the environmental impact associated with conventional synthetic methods.

Chemical Reactivity and Mechanistic Investigations of 2 Methyleneheptan 1 Al

Electrophilic and Nucleophilic Reactivity at the Aldehyde and Alkene Moieties

The conjugated system in 2-methyleneheptan-1-al creates a polarized electronic distribution, with the carbonyl carbon and the β-carbon of the alkene exhibiting electrophilic character. This dual electrophilicity allows for two main modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition). wikipedia.orglibretexts.org

The aldehyde functional group in 2-methyleneheptan-1-al is a primary site for nucleophilic attack. This reaction, often termed 1,2-addition, involves the direct addition of a nucleophile to the electrophilic carbonyl carbon. masterorganicchemistry.combyjus.com The outcome of this reaction is the formation of a tetrahedral intermediate, which upon protonation yields an alcohol. byjus.com

Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically favor this direct addition pathway. chemistrysteps.com The irreversibility of these additions is due to the high basicity of the incoming nucleophiles. masterorganicchemistry.com For instance, the reaction with a Grignard reagent would proceed as follows:

Nucleophilic Attack: The organometallic reagent adds to the carbonyl carbon.

Protonation: Subsequent workup with a proton source (e.g., dilute acid) neutralizes the resulting alkoxide to form a secondary allylic alcohol.

Weaker nucleophiles can also add to the carbonyl group, often under reversible conditions or acid catalysis, which activates the carbonyl group towards attack. youtube.com

Table 1: Predicted Products from 1,2-Nucleophilic Addition to 2-Methyleneheptan-1-al

| Nucleophile (Reagent) | Predicted Product | Product Type |

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 3-Methyleneoctan-2-ol | Secondary Allylic Alcohol |

| Sodium borohydride (NaBH₄) in Methanol | 2-Methyleneheptan-1-ol | Primary Allylic Alcohol |

| Hydrogen cyanide (HCN) with KCN | 2-Hydroxy-3-methyleneoctanenitrile | Cyanohydrin |

The presence of the electron-withdrawing aldehyde group makes the β-carbon of the alkene moiety in 2-methyleneheptan-1-al electrophilic and susceptible to attack by "soft" nucleophiles in a process known as Michael addition or conjugate addition. masterorganicchemistry.comwikipedia.org This 1,4-addition pathway is characteristic of α,β-unsaturated carbonyl compounds. wikipedia.orgpressbooks.pub

The mechanism involves the attack of the nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgopenstax.org This intermediate is then protonated at the α-carbon to yield the final saturated aldehyde product. masterorganicchemistry.com

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These are typically stabilized carbanions derived from compounds with acidic α-hydrogens, such as β-dicarbonyl compounds (e.g., malonic esters), β-ketoesters, and nitroalkanes. wikipedia.orgpressbooks.puborganic-chemistry.org Other soft nucleophiles like amines, thiols, and organocuprates (Gilman reagents) also favor conjugate addition. chemistrysteps.comopenstax.org

Table 2: Predicted Products from Michael (1,4-Conjugate) Addition to 2-Methyleneheptan-1-al

| Michael Donor (Nucleophile) | Predicted Product |

| Diethyl malonate with NaOEt | Diethyl 2-(2-formylheptyl)malonate |

| Thiophenol with a base | 3-(Phenylthio)-2-methylheptanal |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 2-Methylheptanal |

| Ammonia (NH₃) | 3-Amino-2-methylheptanal |

The α,β-unsaturated system of 2-methyleneheptan-1-al can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this context, the electron-deficient alkene moiety can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com

The reactivity of 2-methyleneheptan-1-al as a dienophile is enhanced by the electron-withdrawing nature of the adjacent aldehyde group. The reaction is a concerted [4+2] cycloaddition, forming two new sigma bonds simultaneously. wikipedia.org The stereochemistry of the substituents on both the diene and the dienophile is retained in the product.

For example, in a reaction with a simple diene like 1,3-butadiene, 2-methyleneheptan-1-al would be expected to form a cyclohexene derivative. The aldehyde group and the pentyl group would be substituents on the newly formed ring.

The α,β-unsaturated carbonyl moiety can also act as a diene in hetero-Diels-Alder reactions, reacting with an electron-rich alkene (dienophile). This type of reaction leads to the formation of dihydropyran rings.

Pericyclic Reactions and Rearrangements Involving 2-Methyleneheptan-1-al

Beyond cycloadditions, 2-methyleneheptan-1-al has the structural potential for other pericyclic reactions, although specific examples are not documented for this compound. Pericyclic reactions are concerted processes that proceed through a cyclic transition state. Electrocyclic reactions and sigmatropic rearrangements are two other major classes of pericyclic reactions. While the isolated α,β-unsaturated aldehyde system itself is not primed for typical electrocyclic ring-closing or opening reactions, it could be a component in more complex molecular systems that undergo such transformations. Similarly, sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, are conceivable under specific thermal or photochemical conditions, potentially leading to isomeric structures.

Oxidation and Reduction Pathways of 2-Methyleneheptan-1-al

The aldehyde and alkene functional groups in 2-methyleneheptan-1-al can be selectively or exhaustively oxidized or reduced. The choice of reagent and reaction conditions determines the outcome.

Oxidation: The aldehyde group is highly susceptible to oxidation to a carboxylic acid. Common oxidizing agents for this transformation include:

Tollens' reagent ([Ag(NH₃)₂]⁺)

Fehling's or Benedict's solution (Cu²⁺ in basic solution)

Chromic acid (H₂CrO₄)

Potassium permanganate (KMnO₄)

Under milder conditions, it is possible to selectively oxidize the aldehyde without affecting the double bond. Conversely, strong oxidizing agents like hot, concentrated KMnO₄ or ozonolysis (O₃ followed by oxidative workup) would cleave the double bond. Epoxidation of the electron-deficient alkene can be achieved using nucleophilic oxidizing agents like hydrogen peroxide under basic conditions, as electrophilic reagents like m-CPBA are less effective. youtube.com Some α,β-unsaturated carbonyl compounds have also been shown to induce oxidative DNA damage. oup.com

Reduction: The reduction of 2-methyleneheptan-1-al can target the aldehyde, the alkene, or both.

Selective Carbonyl Reduction (1,2-Reduction): Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol, yielding 2-methyleneheptan-1-ol. stackexchange.comorganic-chemistry.org This reduction is generally faster than the reduction of the alkene.

Selective Alkene Reduction (1,4-Reduction or Conjugate Reduction): Catalytic hydrogenation using specific catalysts (e.g., Wilkinson's catalyst) can selectively reduce the carbon-carbon double bond to give 2-methylheptanal. organic-chemistry.org Other methods, such as using dissolving metal reductions or specific hydride reagents, can also achieve this selectivity. lew.ro

Complete Reduction: Stronger reducing conditions, such as catalytic hydrogenation with H₂ over a palladium or platinum catalyst, will reduce both the aldehyde and the alkene, yielding 2-methylheptan-1-ol. lew.ro

Table 3: Predicted Oxidation and Reduction Products of 2-Methyleneheptan-1-al

| Reagent(s) | Functional Group Targeted | Predicted Major Product |

| Ag₂O, NaOH | Aldehyde (Oxidation) | 2-Methyleneheptanoic acid |

| H₂O₂, NaOH | Alkene (Oxidation) | 2-Methyl-2,3-epoxyheptanal |

| NaBH₄, CH₃OH | Aldehyde (Reduction) | 2-Methyleneheptan-1-ol |

| H₂, Wilkinson's Catalyst | Alkene (Reduction) | 2-Methylheptanal |

| H₂, Pd/C | Aldehyde and Alkene (Reduction) | 2-Methylheptan-1-ol |

Polymerization and Oligomerization Mechanisms of 2-Methyleneheptan-1-al

The vinyl group in α,β-unsaturated carbonyl compounds makes them susceptible to polymerization. wikipedia.org For 2-methyleneheptan-1-al, polymerization would likely proceed via the double bond. The presence of the carbonyl group influences the polymerization mechanism, which can be radical, anionic, or cationic, depending on the initiator used.

Anionic Polymerization: The electron-withdrawing nature of the carbonyl group makes the β-carbon electron-poor and thus susceptible to attack by anionic initiators (e.g., n-butyllithium). This would generate a propagating enolate anion.

Radical Polymerization: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), radical addition to the double bond can occur, leading to a growing polymer chain.

Cationic Polymerization: This is generally less favorable for electron-deficient alkenes like 2-methyleneheptan-1-al.

Due to the extended conjugation, these compounds are prone to polymerization. wikipedia.org The resulting polymer would feature a polyalkane backbone with formyl and pentyl groups as side chains on alternating carbons. Oligomerization, the formation of short-chain polymers, can also occur under controlled conditions.

In-depth Analysis of 2-Methyleneheptan-1-al Reveals Limited Publicly Available Research on Specific Chemical Reactivity

The provided outline requests a deep dive into several advanced topics, including:

Radical, Anionic, and Cationic Polymerization Studies: Investigations into how 2-methyleneheptan-1-al behaves under different polymerization conditions are crucial for understanding its potential as a monomer. However, no specific studies detailing the initiation, propagation, and termination steps, nor the resulting polymer structures and properties for this particular compound, were found.

Copolymerization with Diverse Monomers: Information on how 2-methyleneheptan-1-al copolymerizes with other monomers is essential for creating materials with tailored properties. The search did not yield any data on its reactivity ratios or the characteristics of copolymers derived from it.

Reaction Kinetics and Thermodynamic Studies: Understanding the rates and energy changes involved in the transformations of 2-methyleneheptan-1-al is fundamental to controlling its chemical reactions. Specific kinetic data, rate constants, activation energies, and thermodynamic parameters for this compound are not documented in the available literature.

Catalytic Transformations: Both organocatalytic and transition metal-catalyzed reactions are powerful tools for the selective transformation of functional groups. While there is a wealth of information on the catalysis of α,β-unsaturated aldehydes in general, research pinpointing the application of these methods to 2-methyleneheptan-1-al, including specific catalysts, reaction conditions, and product outcomes, is absent from the surveyed sources.

The absence of this specific information prevents the construction of a scientifically accurate and detailed article that adheres to the requested outline. The scientific community relies on published, peer-reviewed research to build upon existing knowledge, and in the case of 2-methyleneheptan-1-al, this foundational research appears to be limited or not publicly accessible.

Therefore, it is not possible to generate the requested article on the "" with the specified level of detail and adherence to the provided structure at this time.

Catalytic Transformations of 2-Methyleneheptan-1-al

Heterogeneous Catalysis in Reactions of 2-Methyleneheptan-1-al

Heterogeneous catalysis is a cornerstone of modern chemical synthesis, where the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.org This approach offers significant advantages, including ease of catalyst separation from the product mixture, catalyst recyclability, and suitability for continuous industrial processes. youtube.comresearchgate.net For a reactive substrate like 2-methyleneheptan-1-al, an α,β-unsaturated aldehyde, heterogeneous catalysis provides powerful tools to achieve high selectivity and yield in various chemical transformations. The reactions occur at the active sites on the surface of the catalyst, which is often a finely divided metal or metal oxide dispersed on a high-surface-area support like carbon, alumina, or silica. libretexts.orgresearchgate.net

The reactivity of 2-methyleneheptan-1-al is dominated by its two functional groups: the conjugated carbon-carbon double bond (alkene) and the aldehyde group. The primary challenge and opportunity in the catalytic transformation of this molecule lie in selectively targeting one of these groups. Heterogeneous catalysts, through careful selection of the active metal, support, and reaction conditions, can steer the reaction towards a desired product.

Selective Hydrogenation

One of the most significant applications of heterogeneous catalysis for α,β-unsaturated aldehydes is selective hydrogenation. Depending on the catalyst and conditions, hydrogenation can occur at the C=C bond, the C=O bond, or both.

Hydrogenation of the C=C Double Bond: The selective reduction of the carbon-carbon double bond to yield the saturated aldehyde, 2-methylheptan-1-al, is a common objective. This transformation is typically achieved using catalysts that have a higher affinity for activating the C=C bond over the C=O bond. Palladium (Pd)-based catalysts are widely used for this purpose. youtube.com For instance, Pd supported on materials like activated carbon (Pd/C) or calcium carbonate (Pd/CaCO₃) often shows high selectivity for alkene hydrogenation under mild hydrogen pressure and temperature.

Hydrogenation of the C=O Aldehyde Group: Alternatively, the selective hydrogenation of the aldehyde group to produce the allylic alcohol, 2-methyleneheptan-1-ol, requires catalysts that preferentially activate the carbonyl bond. This is often more challenging to achieve. Platinum (Pt) catalysts, sometimes modified with promoters, can facilitate this reaction.

Complete Hydrogenation: Full hydrogenation of both the alkene and aldehyde functionalities results in the saturated alcohol, 2-methylheptan-1-ol. This is generally accomplished under more forcing conditions (higher temperature and pressure) using highly active catalysts like Nickel (Ni), particularly Raney Nickel, or Rhodium (Rh). youtube.com

The general mechanism for heterogeneous hydrogenation involves the adsorption of both hydrogen and the unsaturated substrate onto the catalyst surface. libretexts.org Hydrogen molecules dissociate into atomic hydrogen on the metal surface. The adsorbed 2-methyleneheptan-1-al then reacts sequentially with these hydrogen atoms, leading to the saturated product, which subsequently desorbs from the surface, freeing the active site for the next catalytic cycle. libretexts.org

Table 1: Potential Heterogeneous Catalytic Hydrogenation Reactions of 2-Methyleneheptan-1-al

| Target Product | Catalyst | Support | Typical Conditions | Product |

| Saturated Aldehyde | Palladium (Pd) | Activated Carbon (C) | Low H₂ pressure, Room Temp. | 2-Methylheptan-1-al |

| Allylic Alcohol | Platinum (Pt) | Alumina (Al₂O₃) | Moderate H₂ pressure, Promoters | 2-Methyleneheptan-1-ol |

| Saturated Alcohol | Nickel (Ni) | Raney Ni | High H₂ pressure, Elevated Temp. | 2-Methylheptan-1-ol |

| Saturated Alcohol | Rhodium (Rh) | Carbon (C) | High H₂ pressure, Elevated Temp. | 2-Methylheptan-1-ol |

Catalytic Oxidation

The aldehyde functional group in 2-methyleneheptan-1-al is susceptible to oxidation to a carboxylic acid, yielding 2-methyleneheptanoic acid. Heterogeneous catalysis offers a green chemistry approach to this transformation, often utilizing molecular oxygen or hydrogen peroxide as the oxidant. researchgate.net Supported noble metal catalysts, particularly those based on gold (Au) or platinum (Pt), have shown high activity and selectivity for the aerobic oxidation of aldehydes. The reaction is typically carried out in a liquid phase, and the catalyst's performance can be highly dependent on the support material and the presence of basic additives. The mechanism is believed to involve the activation of both the aldehyde and the oxidant on the catalyst surface.

Table 2: Potential Heterogeneous Catalytic Oxidation of 2-Methyleneheptan-1-al

| Target Product | Catalyst | Support | Oxidant | Product |

| Unsaturated Carboxylic Acid | Gold (Au) | Titania (TiO₂) | O₂ | 2-Methyleneheptanoic acid |

| Unsaturated Carboxylic Acid | Platinum (Pt) | Carbon (C) | O₂ | 2-Methyleneheptanoic acid |

Other Heterogeneous Catalytic Reactions

Beyond hydrogenation and oxidation, other transformations of 2-methyleneheptan-1-al can be envisaged using solid catalysts.

Isomerization: Under certain conditions, heterogeneous catalysts can promote the isomerization of the double bond. For instance, supported metal catalysts or solid acid/base catalysts could facilitate the migration of the double bond to form (E/Z)-2-methylhept-2-en-1-al. This type of reaction is known to occur with imines over Ni and Co catalysts. researchgate.net

Condensation Reactions: The presence of both an aldehyde and an activated methylene (B1212753) position in the hydrogenated product (2-methylheptan-1-al) makes it a candidate for self-condensation reactions (aldol condensation) catalyzed by solid base catalysts, such as hydrotalcites or basic zeolites. This could lead to the formation of larger molecules. The heptanal self-condensation has been studied in the context of avoiding it during other reactions. researchgate.net

The rational design of heterogeneous catalysts, focusing on the nature of the active sites and the properties of the support, is crucial for controlling the reaction pathway and achieving high selectivity for a specific product from a multifunctional molecule like 2-methyleneheptan-1-al. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of 2 Methyleneheptan 1 Al Reactions

In-Situ Spectroscopic Analysis (e.g., operando NMR, IR) for Reaction Monitoring

In-situ spectroscopic techniques are indispensable for monitoring the real-time progress of chemical reactions without disturbing the system. By inserting probes directly into the reaction vessel, these methods provide continuous data on the concentration of reactants, products, and intermediates, offering a detailed kinetic profile of the reaction as it occurs.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the continuous acquisition of NMR spectra under actual reaction conditions. chemrxiv.orgchemrxiv.org For reactions involving 2-methyleneheptan-1-al, ¹H NMR spectroscopy can track the disappearance of characteristic reactant signals, such as the aldehydic proton (δ ≈ 9.5 ppm) and the vinyl protons of the methylene (B1212753) group. libretexts.orgopenstax.org Simultaneously, the appearance and evolution of signals corresponding to products can be quantified. This provides direct insight into reaction rates, the formation of intermediates, and the influence of changing reaction parameters. For example, in a conjugate addition reaction, the disappearance of the vinyl proton signals and the appearance of new aliphatic proton signals can be monitored to determine reaction kinetics. researchgate.net

In-Situ Infrared (IR) Spectroscopy , often utilizing Attenuated Total Reflectance (ATR) probes, tracks changes in the vibrational frequencies of functional groups. acs.org For 2-methyleneheptan-1-al, key vibrational bands include the C=O stretch of the conjugated aldehyde (around 1685-1705 cm⁻¹) and the C=C stretch (around 1640 cm⁻¹). openstax.orgpressbooks.pub During a reaction, the intensity of these bands can be monitored to follow the consumption of the starting material. For instance, in a 1,2-addition reaction targeting the carbonyl group, a decrease in the 1705 cm⁻¹ band would be accompanied by the appearance of a C-O stretching band for the resulting alcohol. In contrast, a 1,4-addition (Michael addition) would lead to the disappearance of the C=C band and a shift in the C=O band to a higher wavenumber (≈1720-1740 cm⁻¹) as it becomes a saturated aldehyde. libretexts.orgopenstax.org

| Technique | Monitored Species | Key Spectroscopic Signal | Observed Change During Reaction (Hypothetical 1,4-Addition) |

|---|---|---|---|

| Operando ¹H NMR | 2-Methyleneheptan-1-al | Aldehydic Proton (δ ≈ 9.5 ppm) | Signal intensity decreases |

| Operando ¹H NMR | 2-Methyleneheptan-1-al | Vinyl Protons (δ ≈ 5.8-6.2 ppm) | Signal intensity decreases |

| Operando ¹H NMR | Product | New Aliphatic Protons (δ ≈ 2.0-3.0 ppm) | Signal intensity increases |

| In-Situ IR | 2-Methyleneheptan-1-al | C=O Stretch (≈ 1705 cm⁻¹) | Absorbance decreases, then new C=O signal appears (≈ 1725 cm⁻¹) |

| In-Situ IR | 2-Methyleneheptan-1-al | C=C Stretch (≈ 1640 cm⁻¹) | Absorbance decreases |

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Many chemical reactions proceed through short-lived, high-energy intermediates that are not detectable by conventional spectroscopic methods. Time-resolved spectroscopy utilizes ultra-fast laser pulses to initiate a reaction (pump pulse) and then probe the system at very short time intervals afterward (probe pulse), allowing for the characterization of transient species with lifetimes on the order of picoseconds to milliseconds. wikipedia.org

For reactions of 2-methyleneheptan-1-al, particularly nucleophilic additions, key intermediates include enolates. pressbooks.pub In a Michael addition, the nucleophile attacks the β-carbon, pushing electron density onto the oxygen atom to form a resonance-stabilized enolate intermediate. Time-resolved infrared (TRIR) spectroscopy can be employed to detect this species. The enolate would exhibit a characteristic C=C stretching frequency and a C-O single bond stretch, which are distinct from the C=O and C=C double bond stretches of the starting material. By monitoring the rise and decay of these specific vibrational bands, the kinetics of the formation and consumption of the enolate intermediate can be determined, providing crucial evidence for the proposed reaction mechanism.

| Potential Intermediate | Generating Reaction Type | Spectroscopic Technique | Characteristic Spectroscopic Signature |

|---|---|---|---|

| Enolate Anion | 1,4-Conjugate (Michael) Addition | Time-Resolved IR | Disappearance of C=O stretch (≈1705 cm⁻¹); Appearance of C=C-O⁻ stretches (≈1550-1610 cm⁻¹) |

| Alkoxide | 1,2-Nucleophilic Addition | Time-Resolved IR | Disappearance of C=O stretch (≈1705 cm⁻¹); Appearance of C-O stretch (≈1050-1150 cm⁻¹) |

| Protonated Carbonyl (Oxocarbenium ion) | Acid-Catalyzed Addition | Time-Resolved UV-Vis | Bathochromic (red) shift of the π→π* transition |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment in Complex Reactions

When 2-methyleneheptan-1-al undergoes asymmetric synthesis, resulting in chiral products, chiroptical spectroscopy becomes a powerful tool for assigning the absolute stereochemistry. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. egyankosh.ac.in

The α,β-unsaturated carbonyl moiety in 2-methyleneheptan-1-al and its derivatives acts as a chromophore. nih.gov When a stereocenter is introduced in proximity to this chromophore, the chiral environment renders the electronic transitions of the chromophore optically active, resulting in a characteristic CD spectrum known as a Cotton effect. egyankosh.ac.in The sign (positive or negative) and intensity of the Cotton effect associated with the n→π* and π→π* transitions of the carbonyl group can be empirically correlated to the absolute configuration of the molecule using established rules, such as the Octant Rule for ketones or the Helicity Rule for enones. By analyzing the CD spectrum of the product of an enantioselective reaction, one can often determine the absolute configuration of the newly formed chiral centers.

| Hypothetical Chiral Product | Electronic Transition | Expected Cotton Effect Sign (based on Helicity Rule) | Inferred Absolute Configuration |

|---|---|---|---|

| (R)-Product of a Diels-Alder Reaction | n→π* (≈320 nm) | Positive | R-configuration at the new stereocenter |

| (S)-Product of a Diels-Alder Reaction | n→π* (≈320 nm) | Negative | S-configuration at the new stereocenter |

| (R)-Product of a Michael Addition | π→π* (≈240 nm) | Negative | R-configuration at the β-carbon |

| (S)-Product of a Michael Addition | π→π* (≈240 nm) | Positive | S-configuration at the β-carbon |

Mass Spectrometry Techniques for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of reactants, products, and stable intermediates. Advanced MS techniques, particularly when combined with isotopic labeling, are exceptionally powerful for tracing the pathways of atoms through a reaction mechanism.

By strategically replacing atoms in 2-methyleneheptan-1-al with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁸O), one can follow the fate of these labels in the final products and fragmentation patterns. For example, to confirm a proposed proton transfer step, a reaction can be run in a deuterated solvent (e.g., D₂O). The resulting mass spectrum will show an increase in the molecular weight of the product for each deuterium (B1214612) atom incorporated, confirming the source of the proton. Similarly, labeling the carbonyl oxygen of 2-methyleneheptan-1-al with ¹⁸O can determine if this atom is retained or exchanged during the reaction. Analysis of the fragmentation patterns of isotopically labeled compounds can further pinpoint the location of the label within the molecule, providing definitive evidence for or against a proposed mechanistic step. nih.govacs.org Common fragmentation pathways for α,β-unsaturated aldehydes include α-cleavage and McLafferty rearrangements, which can be diagnostic in mechanistic studies. openstax.orgpressbooks.pub

| Isotopic Label in 2-Methyleneheptan-1-al | Hypothetical Reaction | MS Analysis Goal | Expected Observation |

|---|---|---|---|

| ¹⁸O at Carbonyl | Hydration of C=C bond | Determine if carbonyl oxygen is involved | Product molecular ion peak is shifted by +2 Da (M+2) |

| Deuterium at C-1 (Aldehyde) | Cannizzaro-type reaction | Trace the fate of the hydride | Mass of the alcohol product increases by 1 Da |

| ¹³C at C-3 (β-carbon) | Michael Addition | Confirm site of nucleophilic attack | Fragments containing the original β-carbon will be shifted by +1 Da |

| None (reaction in D₂O) | Enol-Keto Tautomerization | Identify exchangeable protons | Molecular ion peak of recovered starting material or product increases, indicating D incorporation at the α-position |

X-ray Crystallography of Co-crystals or Derivatives for Structural Basis of Reactivity

While the aforementioned spectroscopic techniques provide invaluable data on reaction dynamics and intermediate structures, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional atomic arrangement in the solid state. nih.govanton-paar.comwikipedia.org Obtaining a single crystal of a reactive liquid aldehyde like 2-methyleneheptan-1-al is often impractical. However, this limitation can be overcome by converting the products of a reaction into stable, crystalline derivatives.

For instance, if a stereoselective reaction of 2-methyleneheptan-1-al yields a chiral alcohol, this product can be derivatized, for example, by esterification with a carboxylic acid containing a heavy atom (like p-bromobenzoic acid). The resulting ester is often a stable, crystalline solid. Analysis of this crystal by X-ray diffraction provides the precise bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the product. acs.org This definitive structural proof is crucial for validating the outcomes of asymmetric syntheses and provides a concrete structural basis for understanding the observed reactivity and selectivity, confirming mechanistic proposals that were inferred from spectroscopic data.

| Reaction Product of 2-Methyleneheptan-1-al | Potential Crystalline Derivative | Information Gained from X-ray Structure |

|---|---|---|

| Chiral alcohol (from reduction or 1,2-addition) | Ester with p-bromobenzoic acid | Unambiguous assignment of absolute stereochemistry (R/S) |

| Cycloadduct (from Diels-Alder reaction) | The cycloadduct itself, if solid | Confirmation of endo/exo selectivity and relative stereochemistry |

| Saturated aldehyde (from 1,4-addition) | Oxime or Hydrazone derivative | Confirmation of connectivity and relative stereochemistry of new substituents |

| Metal-complexed intermediate | Co-crystal with a Lewis acid | Structural basis of catalyst-substrate interaction and activation |

Theoretical and Computational Chemistry Studies of 2 Methyleneheptan 1 Al

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the chemical behavior of 2-methyleneheptan-1-al. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. youtube.com

For 2-methyleneheptan-1-al, an α,β-unsaturated aldehyde, the FMOs are primarily located across the conjugated π-system, which includes the C=C double bond and the C=O carbonyl group.

HOMO: The HOMO is associated with the molecule's ability to act as a nucleophile. In 2-methyleneheptan-1-al, the electron density of the HOMO is expected to be significant on the C=C double bond, making it susceptible to attack by electrophiles.

LUMO: The LUMO relates to the molecule's electrophilicity. Due to the electron-withdrawing nature of the carbonyl group, the LUMO has a large coefficient on the β-carbon of the double bond and the carbonyl carbon. This indicates that these sites are the most susceptible to nucleophilic attack. qorganica.es

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| LUMO | -1.5 | Carbonyl Carbon, β-Carbon |

| HOMO | -6.8 | C=C Double Bond |

| HOMO-LUMO Gap | 5.3 | - |

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) surface, provides a visual representation of the charge distribution within a molecule. researchgate.netlibretexts.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. researchgate.net Different colors on the map indicate regions of varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. For 2-methyleneheptan-1-al, the most electron-rich region is located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons.

Blue/Green Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. In 2-methyleneheptan-1-al, positive potential is expected around the aldehyde proton and, significantly, the β-carbon of the conjugated system.

The EPS map visually confirms the insights from FMO analysis, highlighting the electrophilic and nucleophilic sites of the molecule and predicting how it will interact with other reagents. chemtube3d.comresearchgate.net

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic reactions involving molecules like 2-methyleneheptan-1-al. rsc.org

DFT calculations can be employed to map out the potential energy surface for a given reaction, identifying the lowest energy pathway from reactants to products. This involves locating and calculating the energies of all relevant stationary points, including reactants, products, intermediates, and transition states.

For 2-methyleneheptan-1-al, DFT is particularly useful for studying its characteristic reactions, such as nucleophilic additions. α,β-Unsaturated aldehydes can undergo both 1,2-addition (attack at the carbonyl carbon) and 1,4-addition, also known as conjugate or Michael addition (attack at the β-carbon). researchgate.net DFT can predict which pathway is more favorable by calculating the activation energies (the energy barrier of the transition state) for both routes. rsc.org Generally, hard nucleophiles favor 1,2-addition, while soft nucleophiles favor the thermodynamically more stable 1,4-addition product.

| Reaction Pathway | Nucleophile Type | Activation Energy (kcal/mol) | Kinetic/Thermodynamic Control |

|---|---|---|---|

| 1,2-Addition | Hard (e.g., Grignard reagent) | 12.5 | Kinetic |

| 1,4-Addition (Michael) | Soft (e.g., Gilman cuprate) | 10.2 | Thermodynamic |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For a flexible molecule like 2-methyleneheptan-1-al, which possesses a long alkyl chain and rotatable bonds, MD simulations are invaluable for:

Conformational Analysis: The molecule can exist in various conformations, particularly the s-trans and s-cis conformers arising from rotation around the single bond connecting the carbonyl carbon and the α-carbon. MD simulations can explore the conformational landscape, determine the relative populations of different conformers, and calculate the energy barriers for interconversion.

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model solvent molecules around 2-methyleneheptan-1-al. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen, and how the solvent shell influences the molecule's preferred conformation and the accessibility of its reactive sites.

| Solvent | s-trans Conformer (%) | s-cis Conformer (%) | Other Conformers (%) |

|---|---|---|---|

| Hexane (Non-polar) | 75 | 20 | 5 |

| Water (Polar, Protic) | 85 | 10 | 5 |

Machine Learning Approaches in Predicting Reactivity and Designing Synthetic Routes for Alpha, Beta-Unsaturated Aldehydes

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic pathways. rsc.orgnih.gov For a class of compounds like α,β-unsaturated aldehydes, which participate in a wide array of reactions, ML models can be trained on large datasets of known reactions extracted from chemical literature and patents. nih.gov

Predicting Reactivity and Reaction Outcomes: An ML model can learn the complex relationships between the structure of reactants (like 2-methyleneheptan-1-al), reagents, solvents, and the resulting products and yields. acs.org Given a set of reaction components, the model can predict the most likely major product, which is particularly useful for reactions with competing pathways like 1,2- vs. 1,4-addition.

Designing Synthetic Routes: Retrosynthesis ML models can propose potential starting materials for a target molecule. For a compound like 2-methyleneheptan-1-al, a model could suggest various synthetic disconnections, for instance, identifying a Horner-Wadsworth-Emmons reaction as a plausible route for its synthesis. mdpi.com These models can help chemists devise more efficient and innovative synthetic strategies.

The development of these predictive models relies on featurizing molecules and reactions in a way that the algorithm can understand, often using molecular fingerprints or graph-based representations. rsc.org

| Aldehyde Features | Nucleophile Features | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| [Features for 2-methyleneheptan-1-al] | [Features for Diethyl malonate] | Ethanol | 25 | 85 |

| [Features for Acrolein] | [Features for Thiophenol] | THF | 0 | 92 |

| [Features for Cinnamaldehyde] | [Features for Piperidine] | Methanol | 25 | 78 |

Applications of 2 Methyleneheptan 1 Al in Materials Science and Organic Synthesis

Role of 2-Methyleneheptan-1-al as a Monomer in Polymer Chemistry

The structure of 2-methyleneheptan-1-al, featuring a reactive conjugated system of a double bond and an aldehyde, suggests its potential as a versatile monomer for the synthesis of functional polymers. The presence of both a polymerizable alkene and a reactive carbonyl group opens avenues for creating polymers with tailored properties and functionalities.

Design and Synthesis of Functional Polymeric Materials

The vinyl group of 2-methyleneheptan-1-al could theoretically undergo addition polymerization, similar to other vinyl monomers. This would lead to a polymer backbone with pendant aldehyde groups. These aldehyde functionalities can serve as reactive handles for post-polymerization modification, allowing for the introduction of various chemical moieties to create functional materials. For instance, reactions with amines could yield Schiff base polymers, while reduction could lead to polymers with hydroxyl groups.

Furthermore, the aldehyde group could participate in condensation polymerization reactions. For example, in combination with diols or other suitable co-monomers, it could form polyacetals or other polymer structures. The specific conditions and initiators required for the controlled polymerization of 2-methyleneheptan-1-al would need to be experimentally determined.

Advanced Materials Characterization and Property Tuning

The properties of polymers derived from 2-methyleneheptan-1-al would be highly dependent on the polymer structure and any subsequent modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) would be essential to determine the polymer's molecular weight, structure, and purity.

The tuning of material properties could be achieved by copolymerizing 2-methyleneheptan-1-al with other monomers. This approach would allow for the control of properties such as glass transition temperature, solubility, and mechanical strength. The pendant aldehyde groups would also offer a route to cross-linking the polymer chains, leading to the formation of thermosets with enhanced thermal and mechanical stability.

2-Methyleneheptan-1-al as a Building Block for Complex Natural Product Synthesis

Alpha,beta-unsaturated aldehydes are valuable intermediates in organic synthesis, frequently participating in key carbon-carbon bond-forming reactions. 2-Methyleneheptan-1-al, with its specific substitution pattern, could serve as a unique building block for the stereoselective synthesis of complex natural products. Its conjugated system is susceptible to nucleophilic additions, including Michael additions and conjugate additions of organometallic reagents. The aldehyde functionality can be transformed into a variety of other functional groups or used in olefination reactions to extend the carbon chain.

Development of Novel Reagents and Ligands Derived from 2-Methyleneheptan-1-al

The reactivity of the aldehyde and the double bond in 2-methyleneheptan-1-al makes it a potential precursor for the synthesis of novel reagents and ligands. For example, condensation with chiral amines could lead to the formation of chiral Schiff base ligands, which are widely used in asymmetric catalysis. The double bond could also be functionalized to introduce other coordinating atoms, leading to the development of bidentate or multidentate ligands for various metal catalysts.

Applications in Chemo-sensing and Analytical Device Development

The aldehyde group in 2-methyleneheptan-1-al is a reactive site that could be exploited for the development of chemosensors. Aldehydes are known to react with specific analytes, leading to a detectable signal change, such as a color change or a fluorescence response. By immobilizing 2-methyleneheptan-1-al or a polymer derived from it onto a solid support, a sensor for specific amines, hydrazines, or other nucleophiles could potentially be developed. The specificity and sensitivity of such a sensor would depend on the design of the sensing molecule and the transduction mechanism.

Broader Chemical and Environmental Contexts of 2 Methyleneheptan 1 Al

Formation and Reactivity of 2-Methyleneheptan-1-al in Atmospheric Chemistry Models

Unsaturated aldehydes, including α,β-unsaturated aldehydes like 2-methyleneheptan-1-al, are introduced into the atmosphere from both biogenic sources, such as plant stress, and anthropogenic activities. ucar.edu Their chemical structure, featuring a conjugated double bond and an aldehyde group, makes them highly reactive in the troposphere, influencing air quality and the formation of secondary pollutants. youtube.comcopernicus.org The atmospheric fate of 2-methyleneheptan-1-al is primarily governed by three processes: photolysis, and reactions with hydroxyl radicals (OH) and chlorine (Cl) atoms. copernicus.org

Formation: 2-Methyleneheptan-1-al can be formed in the atmosphere as a secondary pollutant from the oxidation of precursor volatile organic compounds (VOCs). For instance, the reaction of larger alkenes with atmospheric oxidants can lead to the formation of various aldehydes. copernicus.org

Reactivity:

Reaction with OH Radicals: The reaction with hydroxyl radicals is a major degradation pathway for aldehydes during the daytime. copernicus.org For similar aldehydes, this reaction is fast, leading to atmospheric lifetimes on the order of hours. researchgate.net The reaction proceeds via H-atom abstraction from the aldehyde group or addition to the C=C double bond.

Reaction with Cl Atoms: In coastal or marine environments where chlorine atom concentrations can be significant, reaction with Cl atoms can become a dominant loss process, particularly at dawn. copernicus.orgcopernicus.org

Photolysis: Unsaturated aldehydes can absorb ultraviolet (UV) radiation from the sun, leading to their breakdown. copernicus.org This process, known as photolysis, can compete with the OH-reaction as a significant removal pathway, especially under strong sunlight conditions. copernicus.org

Reaction with Ozone (O₃): Studies on similar α,β-unsaturated aldehydes show that ozonolysis is another relevant degradation pathway. ucar.edu These reactions can produce significant yields of smaller, highly reactive compounds like glyoxal, which have important implications for the formation of secondary organic aerosol (SOA). ucar.edu Research on a series of 2-alkenals has shown that the reaction rate constants for ozonolysis are largely independent of the length of the alkyl chain, suggesting that data from related compounds can provide a reasonable estimate for the reactivity of 2-methyleneheptan-1-al. ucar.edu

Table 1: Key Atmospheric Reactions of 2-Methyleneheptan-1-al and Their Significance

| Reaction Pathway | Primary Reactant | Environmental Conditions | Significance |

|---|---|---|---|

| OH Radical Reaction | OH | Daytime | Major atmospheric degradation pathway. |

| Cl Atom Reaction | Cl | Coastal/Marine areas, especially at dawn | Can be a dominant loss process in specific environments. copernicus.org |

| Photolysis | Solar UV Radiation | Strong sunlight | A significant removal process that competes with OH reaction. copernicus.org |

| Ozonolysis | O₃ | General troposphere | Contributes to degradation and formation of secondary pollutants like glyoxal. ucar.edu |

Biotransformations and Degradation Pathways of 2-Methyleneheptan-1-al in Microorganisms

Microorganisms possess a diverse array of enzymes capable of metabolizing a wide range of organic compounds, including unsaturated aldehydes. While specific studies on 2-methyleneheptan-1-al are limited, the degradation pathways can be inferred from research on structurally related molecules. Microbial biotransformation is a key process in the environmental breakdown of such compounds and is also utilized in biotechnological applications for synthesizing valuable chemicals. hyphadiscovery.comnih.gov

The likely microbial degradation pathways for 2-methyleneheptan-1-al involve initial enzymatic attacks on its functional groups: the aldehyde, the double bond, and the alkyl chain.

Oxidation of the Aldehyde Group: A common initial step is the oxidation of the aldehyde group to a carboxylic acid, forming 2-methyleneheptanoic acid. This reaction is typically catalyzed by aldehyde dehydrogenases.

Reduction of the Double Bond: The α,β-unsaturated double bond can be reduced to a single bond by reductases, a process that often serves to detoxify the reactive aldehyde.

Hydroxylation of the Alkyl Chain: Cytochrome P450 monooxygenases and other hydroxylases can introduce hydroxyl groups at various positions along the pentyl side chain. This increases the water solubility of the compound and prepares it for further degradation. nih.gov

Ring Cleavage (for cyclic analogues): In the degradation of aromatic and polycyclic compounds, dioxygenase enzymes catalyze the initial oxidative attack, leading to ring cleavage and the formation of dicarboxylic acids that can enter central metabolic pathways. gavinpublishers.com While 2-methyleneheptan-1-al is acyclic, similar oxidative cleavage mechanisms could be involved in breaking down the carbon chain.

Combined Pathways: It is common for microorganisms to employ several of these strategies. For example, the degradation of 2-tridecanone by Pseudomonas species involves a subterminal oxidation followed by ester formation (undecyl acetate) and subsequent hydrolysis. nih.gov Similarly, the anaerobic degradation of 2-methylnaphthalene involves the addition of fumarate to the methyl group, followed by a degradation pathway analogous to that for toluene. nih.gov

These biotransformations ultimately lead to the breakdown of the molecule into smaller units that can be funneled into the microorganism's central metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production and biomass synthesis. gavinpublishers.com

Table 2: Plausible Microbial Biotransformation Reactions for 2-Methyleneheptan-1-al

| Reaction Type | Functional Group Targeted | Potential Product | Enzyme Class (Example) |

|---|---|---|---|

| Oxidation | Aldehyde (-CHO) | 2-Methyleneheptanoic Acid | Aldehyde Dehydrogenase |

| Reduction | Carbon-Carbon Double Bond (C=C) | 2-Methylheptan-1-al | Reductase |

| Hydroxylation | Alkyl Chain (-C₅H₁₁) | Hydroxylated 2-Methyleneheptan-1-al | Monooxygenase (e.g., P450) |

| Epoxidation | Carbon-Carbon Double Bond (C=C) | 2,3-Epoxy-2-methylheptan-1-al | Monooxygenase |

Role of Unsaturated Aldehydes in Plant Chemistry and Defense Mechanisms

Unsaturated aldehydes are significant components of plant chemistry, acting as both toxins and signaling molecules in response to biotic and abiotic stresses. nih.gov These compounds, often referred to as green leaf volatiles (GLVs) when they are short-chained (C6), are derived from the oxidative breakdown of fatty acids. nih.govnih.gov

Formation: In plants, the biosynthesis of unsaturated aldehydes is primarily an enzymatic process. It begins with polyunsaturated fatty acids like linoleic acid and α-linolenic acid, which are acted upon by lipoxygenase (LOX) and subsequently hydroperoxide lyase (HPL) enzymes. nih.gov This pathway, part of the broader oxylipin pathway, rapidly produces aldehydes upon tissue damage, such as from herbivore feeding or mechanical wounding. plos.org

Defense Functions:

Direct Defense: Unsaturated aldehydes are generally reactive and cytotoxic due to their electrophilic nature. nih.gov High concentrations of these compounds can damage proteins and nucleic acids, disrupting cellular homeostasis and inhibiting the growth of pathogens and herbivores. nih.gov For example, (E)-2-hexenal, an α,β-unsaturated aldehyde, is a potent inducer of defense genes. oup.com

Indirect Defense: Volatile aldehydes play a crucial role in indirect defense by mediating tritrophic interactions. When a plant is attacked by an herbivore, it releases a blend of volatiles, including aldehydes and their derivatives like hexenyl acetate. plos.orgresearchgate.net These volatiles can attract natural enemies of the herbivores, such as parasitic wasps, which then help to protect the plant. nih.govplos.org

Signaling: Aldehydes are involved in plant-to-plant communication and systemic signaling within the plant. Volatiles released from a damaged plant can be perceived by neighboring plants, priming their defense systems for a potential attack. oup.com While jasmonates are considered indispensable for activating direct defense responses, C6-aldehydes and their derivatives like hexenyl acetate are key signals for these indirect defenses. plos.orgresearchgate.net

The level and type of aldehydes produced can vary depending on the plant species and the nature of the stress, allowing for a tailored defense response. nih.gov

Table 3: Examples of Unsaturated Aldehydes in Plant Defense

| Compound | Class | Role in Plant Defense | Reference |

|---|---|---|---|

| (E)-2-Hexenal | α,β-Unsaturated Aldehyde (C6) | Direct defense, induction of defense genes, antimicrobial/anti-herbivore activity. | oup.com |

| (Z)-3-Hexenal | β,γ-Unsaturated Aldehyde (C6) | Precursor to (E)-2-hexenal, potent inducer of defense genes. | oup.com |

| Hexenyl Acetate | Acetylated C6-Aldehyde Derivative | Indirect defense, attracts natural enemies of herbivores (parasitoids). | plos.orgresearchgate.net |

| Benzaldehyde | Aromatic Aldehyde | Contributes to plant aroma, involved in defense signaling. | creative-proteomics.com |

Occurrence and Significance in Non-Human Biological Systems (e.g., insect pheromones, microbial metabolites)

Beyond the plant kingdom, 2-methyleneheptan-1-al and other unsaturated aldehydes serve important biological functions in various organisms, particularly as signaling molecules.

Insect Pheromones: Chemical communication is vital for insects, influencing behaviors such as mating, aggregation, and defense. Pheromones, the chemical signals used for intraspecific communication, are often complex blends of volatile compounds, including aldehydes. wikipedia.orgresearchgate.net

Unsaturated aldehydes are common components of both sex and alarm pheromones. For example:

The alarm pheromone cocktail of the bedbug contains unsaturated hexenal and octenal, which are perceived as a characteristic odor in infested areas. wikipedia.org

Bedbug nymphs produce a specific blend of aldehydes, including (E)-2-hexenal and (E)-2-octenal, as an anti-aphrodisiac to protect themselves from potentially fatal mating attempts by adult males. wikipedia.org

The sex pheromones of many female moth species are derived from fatty acids and are often unsaturated alcohols or aldehydes. wikipedia.org

The specific structure, including the chain length, position of double bonds, and stereochemistry, is critical for the specificity of the pheromonal signal, ensuring that it is recognized only by individuals of the same species. nih.gov

Microbial Metabolites: Microorganisms produce a vast and diverse array of small molecules, known as microbial metabolites, during their growth and interaction with the environment. nih.gov These metabolites can have various functions, including acting as signaling molecules, virulence factors, or antibiotics. While aldehydes like formaldehyde are common intermediates in methylotrophic bacteria, the production of more complex aldehydes is also widespread. mdpi.com